molecular formula C10H12BrNO B1338091 2-(2-Bromophenyl)-N,N-dimethylacetamide CAS No. 76016-35-8

2-(2-Bromophenyl)-N,N-dimethylacetamide

Cat. No. B1338091
CAS RN: 76016-35-8
M. Wt: 242.11 g/mol
InChI Key: BYABPBCYOWJRGQ-UHFFFAOYSA-N
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Description

The compound "2-(2-Bromophenyl)-N,N-dimethylacetamide" is a chemical that would likely share characteristics with the compounds studied in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar bromophenyl derivatives and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of bromophenyl derivatives is often achieved through methods that yield good results. For instance, the synthesis of antipyrine derivatives with bromo substituents has been reported to produce good yields and can be characterized spectroscopically . Similarly, the synthesis of diorganotin bromides with bromophenyl groups has been described, indicating that such compounds can be synthesized with specific substituents that influence their solubility and stability . These methods could potentially be adapted for the synthesis of "2-(2-Bromophenyl)-N,N-dimethylacetamide."

Molecular Structure Analysis

The molecular structure of bromophenyl derivatives is often characterized using X-ray crystallography. For example, the antipyrine derivatives mentioned in one study crystallize in the monoclinic P21/c space group, and their structure is stabilized by various intermolecular interactions . Another study on a different bromophenyl compound reveals that the bromophenyl fragment can significantly influence the dihedral angles within the molecule, affecting its overall geometry . These findings suggest that "2-(2-Bromophenyl)-N,N-dimethylacetamide" would also have a well-defined molecular structure influenced by the presence of the bromophenyl group.

Chemical Reactions Analysis

The reactivity of bromophenyl derivatives can be quite varied. In one case, the addition of sulfur or selenium to a nitrophenyl selenide ion in N,N-dimethylacetamide leads to the formation of new species, which can be further reacted with benzyl bromide to yield selenenyl sulfide products . This indicates that bromophenyl compounds can participate in nucleophilic substitution reactions, which could be relevant for the chemical reactions of "2-(2-Bromophenyl)-N,N-dimethylacetamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the solubility of diorganotin bromides with bromophenyl groups is highly dependent on the nature of the organic substituents attached to the tin atom . The crystal packing and intermolecular interactions, such as hydrogen bonds and C-H⋯π contacts, play a significant role in the stability of these compounds . These properties would be important to consider when analyzing "2-(2-Bromophenyl)-N,N-dimethylacetamide," as they would affect its behavior in different environments and its potential applications.

Scientific Research Applications

Chemical Synthesis

2-(2-Bromophenyl)-N,N-dimethylacetamide shows potential in chemical synthesis. For instance, in palladium-catalyzed cross-coupling reactions, it has been used for the synthesis of α-arylacetamide, demonstrating its utility in creating complex organic compounds (Lu, Xue, & Luo, 2003). Additionally, it serves as a precursor in the synthesis of various other organic compounds, showing its versatility in organic synthesis.

Catalyst and Reaction Medium

2-(2-Bromophenyl)-N,N-dimethylacetamide can also function as a catalyst or a reaction medium in various chemical reactions. For example, its derivatives have been used in the synthesis of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines, illustrating its role in facilitating complex chemical transformations (Dao, Lee, Sohn, Yoon, & Cho, 2017). This indicates its importance in advanced chemical processes.

Pharmaceutical Research

In pharmaceutical research, 2-(2-Bromophenyl)-N,N-dimethylacetamide and its derivatives are explored for their potential medicinal applications. For instance, its derivatives have been studied for anticonvulsant properties, contributing to the development of new therapeutic agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020). This demonstrates its relevance in drug discovery and development.

Material Science

In the field of material science, this compound has been used in the development of novel materials. For example, it has been involved in the synthesis of poly(ether imide)s thin films for gas separation, showcasing its application in creating new materials with specific properties (Dinari, Ahmadizadegan, & Asadi, 2015). This highlights its role in advancing material science research.

Safety And Hazards

The safety and hazards associated with “2-(2-Bromophenyl)-N,N-dimethylacetamide” would likely depend on its specific properties. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist/gas/vapors, and wearing personal protective equipment .

Future Directions

The future directions for research on “2-(2-Bromophenyl)-N,N-dimethylacetamide” would likely depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

2-(2-bromophenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYABPBCYOWJRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512272
Record name 2-(2-Bromophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-N,N-dimethylacetamide

CAS RN

76016-35-8
Record name 2-(2-Bromophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Zhao, S Ma, CY Li, HC Zhang, LJ Zhao… - European Journal of …, 2023 - Elsevier
Rheumatoid arthritis (RA) is a persistent autoimmune ailment that is typified by the development of pannus, proliferation of synovial lining cells, microvascular neogenesis, infiltration of …
Number of citations: 1 www.sciencedirect.com

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